molecular formula C14H17ClN2 B1528325 4-(3-aminophenyl)-N,N-dimethylaniline hydrochloride CAS No. 1803591-56-1

4-(3-aminophenyl)-N,N-dimethylaniline hydrochloride

Cat. No. B1528325
CAS RN: 1803591-56-1
M. Wt: 248.75 g/mol
InChI Key: FBOZJKDKJSGNCI-UHFFFAOYSA-N
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Description

Aminophenyl compounds are a class of organic compounds that contain an amino group (-NH2) attached to a phenyl group (a benzene ring). They are used in the synthesis of various pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of aminophenyl compounds often involves the reaction of a phenyl compound with a nitrogen-containing reagent. For example, aniline, which is a simple aminophenyl compound, can be synthesized by reducing nitrobenzene with iron and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of aminophenyl compounds can be analyzed using various spectroscopic techniques, such as infrared spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography .


Chemical Reactions Analysis

Aminophenyl compounds can undergo various chemical reactions due to the presence of the amino group. For example, they can react with carboxylic acids to form amides, or with alkyl halides to form secondary or tertiary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of aminophenyl compounds, such as their melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques .

Scientific Research Applications

Metabolic Studies and Carcinogenic Properties

Research on compounds structurally related to 4-(3-aminophenyl)-N,N-dimethylaniline hydrochloride, such as dimethylanilines, has shown their involvement in metabolic pathways and carcinogenic properties. For instance, studies on 3:4-dimethylaniline highlighted its carcinogenic effects when fed to rats, leading to an increase in pituitary gland tumors. This compound's metabolism in rats has been detailed, providing insights into its biological interactions and effects (Boyland & Sims, 1959).

Histochemical Applications

Acid catalysis has been explored for the formaldehyde condensation reaction, showing sensitivity in histochemical demonstrations of tryptamines and phenylethylamines. This approach, utilizing hydrochloric acid, significantly enhances fluorescence yields, offering a method with high specificity for indolylethylamines and phenylethylamines. This technique has potential applications in distinguishing structurally related compounds based on their reactivity (Björklund & Stenevi, 1970).

Chemical Synthesis and Photochemistry

Several studies have explored the synthetic utility of haloanilines and their derivatives in chemical reactions. For example, photoheterolysis of haloanilines in the presence of aromatics and alkenes has been utilized for the synthesis of aryl- and alkylanilines. This process involves heterolytic dehalogenation and cation trapping, leading to the formation of various substituted anilines. Such synthetic methods provide valuable tools for creating complex organic molecules (Fagnoni, Mella, & Albini, 1999).

Microbial Degradation and Environmental Applications

Research has also delved into the enzymatic breakdown of aromatic compounds, including anilines. One study on Pseudomonas putida isolated an enzyme crucial for the microbial degradation of phenylalanine, tyrosine, and many aromatic amines. This enzyme, 4-hydroxyphenylacetic acid 3-hydroxylase, showcases the microbial pathways that can be harnessed for environmental cleanup and bioremediation efforts (Raju, Kamath, & Vaidyanathan, 1988).

Novel Compounds and Biological Activity

The discovery of new compounds with significant biological activity is another area of application. For instance, novel cyclic peptides with cytotoxic and antimicrobial properties have been isolated from Streptomyces sp., highlighting the potential of aromatic amines and their derivatives in drug discovery and development (Um et al., 2013).

Mechanism of Action

Safety and Hazards

Like all chemicals, aminophenyl compounds should be handled with care. They can be harmful or fatal if swallowed, inhaled, or absorbed through the skin. They should be used only in a well-ventilated area and with appropriate personal protective equipment .

Future Directions

The future research directions for aminophenyl compounds could involve the development of new synthesis methods, the study of their reactivity and mechanism of action, and the exploration of their potential applications in medicine and other fields .

properties

IUPAC Name

3-[4-(dimethylamino)phenyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.ClH/c1-16(2)14-8-6-11(7-9-14)12-4-3-5-13(15)10-12;/h3-10H,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOZJKDKJSGNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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